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N-acetyl-D-galactosaminic acid -

N-acetyl-D-galactosaminic acid

Catalog Number: EVT-1588862
CAS Number:
Molecular Formula: C8H15NO7
Molecular Weight: 237.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetyl-D-galactosaminic acid is a carbohydrate acid derivative comprising D-galactonic acid having the 2-hydroxy group replaced by acetamido. It is a carbohydrate acid derivative and a monocarboxylic acid. It derives from a D-galactonic acid. It is a conjugate acid of a N-acetyl-D-galactosaminate.
Overview

N-acetyl-D-galactosaminic acid, also known as N-acetylgalactosamine, is an amino sugar derived from galactose. It plays a crucial role in various biological processes, particularly in glycoprotein and glycolipid biosynthesis. This compound is characterized by the presence of an acetyl group at the amino position, which significantly influences its biochemical properties and interactions.

Source

N-acetyl-D-galactosaminic acid can be sourced from natural products, particularly in animal tissues where it is a component of glycoproteins and proteoglycans. It is also produced synthetically through various chemical methods, including enzymatic processes and chemical synthesis techniques.

Classification

N-acetyl-D-galactosaminic acid falls under the category of monosaccharides and specifically belongs to the group of amino sugars. It is classified as a derivative of galactose, with specific roles in cell signaling and molecular recognition due to its structural features.

Synthesis Analysis

Methods

The synthesis of N-acetyl-D-galactosaminic acid can be achieved through several methodologies:

  1. Chemical Synthesis: Traditional chemical methods involve the acetylation of D-galactosamine or its derivatives. A notable approach includes the use of sodium azide to open epoxide rings, facilitating the conversion from D-galactose to N-acetyl-D-galactosamine through a series of stereoselective reactions .
  2. Enzymatic Synthesis: Enzymatic methods utilize specific glycosyltransferases that catalyze the transfer of N-acetyl-D-galactosamine residues onto acceptor molecules. For instance, UDP-galactose: glycoprotein-N-acetyl-D-galactosamine 3-beta-D-galactosyltransferase has been studied for its specificity towards glycopeptide substrates containing N-acetyl-D-galactosamine .

Technical Details

The synthesis often requires careful control of reaction conditions to ensure high yields and selectivity. For example, reactions may be performed under anhydrous conditions to prevent hydrolysis of intermediates.

Molecular Structure Analysis

Structure

N-acetyl-D-galactosaminic acid has a molecular formula of C_8H_15NO_6 and a molar mass of approximately 203.21 g/mol. The structure consists of a galactose backbone with an acetyl group attached to the nitrogen atom at the C-2 position.

Data

  • Molecular Weight: 203.21 g/mol
  • Melting Point: Approximately 120-125 °C
  • Solubility: Soluble in water and alcohol, with varying solubility in organic solvents.
Chemical Reactions Analysis

Reactions

N-acetyl-D-galactosaminic acid participates in various chemical reactions, including:

  1. Glycosylation Reactions: It can act as a donor in glycosylation reactions facilitated by glycosyltransferases.
  2. Deacetylation: Under certain conditions, the acetyl group can be removed, regenerating D-galactosamine.
  3. Condensation Reactions: It can undergo condensation with other sugars or amino acids to form complex oligosaccharides or glycopeptides.

Technical Details

Reactions often require specific catalysts or enzymes to enhance yield and selectivity. For instance, copper-catalyzed azide-alkyne cycloaddition has been employed for synthesizing glycoconjugates featuring N-acetyl-D-galactosaminic acid .

Mechanism of Action

Process

The mechanism by which N-acetyl-D-galactosaminic acid exerts its biological effects primarily involves its incorporation into glycoproteins and glycolipids. These molecules are recognized by specific receptors on cell surfaces, such as the asialoglycoprotein receptor (ASGPR), facilitating endocytosis and subsequent cellular responses.

Data

Studies have shown that N-acetyl-D-galactosaminic acid enhances cellular uptake via receptor-mediated endocytosis, which is crucial for targeting therapies in hepatocytes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Sweet
  • Density: Approximately 1.4 g/cm³

Chemical Properties

Applications

N-acetyl-D-galactosaminic acid has significant applications in various scientific fields:

  1. Biotechnology: Used in the synthesis of glycoproteins for therapeutic applications.
  2. Pharmaceuticals: Its derivatives are explored for targeted drug delivery systems due to their ability to bind specifically to liver receptors.
  3. Research: Employed in studies related to cell signaling pathways and molecular recognition processes.
Biosynthesis and Metabolic Pathways of N-Acetyl-D-Galactosamine (GalNAc) Derivatives

Enzymatic Pathways for GalNAc Utilization in Prokaryotic Systems

The catabolism of N-acetyl-D-galactosamine (GalNAc) in bacteria involves conserved enzymatic steps that convert the amino sugar into central carbon intermediates. In Escherichia coli, GalNAc is first phosphorylated during uptake via the phosphotransferase system (PTS), forming GalNAc-6-phosphate (GalNAc-6-P) [4] [7]. This is subsequently deacetylated by GalNAc-6-P deacetylase (AgaA) to yield galactosamine-6-phosphate (GalN-6-P). The agaS-encoded GalN-6-P deaminase isomerizes GalN-6-P to tagatose-6-phosphate (Tag-6-P), which enters glycolysis after phosphorylation to Tag-1,6-bisphosphate and cleavage by Tag bisphosphate aldolase (AgaY) [4] [9].

Shewanella spp. utilize a non-orthologous variant of this pathway. Here, cytoplasmic GalNAc kinase (AgaK) phosphorylates GalNAc to GalNAc-6-P using ATP instead of PEP [9]. A novel GalNAc-6-P deacetylase (AgaAII) then catalyzes deacetylation, followed by the conserved AgaS-mediated deamination step. This ATP-dependent phosphorylation highlights metabolic flexibility in Proteobacteria [2] [9].

Table 1: Key Enzymes in Prokaryotic GalNAc Catabolism

EnzymeGeneReactionOrganism
GalNAc PTSagaVWEGalNAc → GalNAc-6-PE. coli
GalNAc kinaseagaKGalNAc + ATP → GalNAc-6-PShewanella spp.
GalNAc-6-P deacetylaseagaAGalNAc-6-P → GalN-6-P + AcetateE. coli
GalNAc-6-P deacetylaseagaAIIGalNAc-6-P → GalN-6-P + AcetateShewanella spp.
GalN-6-P deaminaseagaSGalN-6-P → Tag-6-P + NH₃Proteobacteria
Tag-6-P kinaseagaZTag-6-P + ATP → Tag-1,6-bisphosphateE. coli

Role of Aga Regulons in Bacterial GalNAc/Galactosamine Catabolism

The Aga regulon orchestrates GalNAc and galactosamine (GalN) catabolism in Proteobacteria. Central to this system is the AgaR repressor, a DeoR-family transcription factor that binds operator sequences upstream of aga operons. In the absence of GalNAc/GalN, AgaR suppresses genes encoding transport and catabolic enzymes [4] [9]. Induction occurs when phosphorylated intermediates (e.g., GalNAc-6-P or GalN-6-P) bind AgaR, causing its dissociation from DNA [4].

Bioinformatic reconstructions reveal that AgaR-binding motifs share a conserved CTTTC sequence, often arranged as inverted repeats in promoter regions. For example, in E. coli, AgaR binds multiple CTTTC motifs upstream of agaVWEFA (encoding the GalNAc PTS) and agaBCD (encoding the GalN PTS) [9]. Similarly, in Shewanella, AgaR regulates agaK (GalNAc kinase) and agaAII (deacetylase) via analogous motifs [2] [9]. This arrangement allows coordinated expression of transport and catabolic genes only when substrates are available.

Table 2: Aga Regulon Organization in Proteobacteria

Genomic LocusEncoded FunctionsAgaR-Binding MotifOrganism
agaVWEFAGalNAc PTS, deacetylase2× CTTTC repeatsE. coli C
agaBCDGalN PTS3× CTTTC repeatsE. coli C
agaK-agaAII-agaSKinase, deacetylase, deaminase1× CTTTC + inverted repeatShewanella sp.
kbaY-agaBCDIAldolase, GalN PTS, deaminase2× CTTTC repeatsKlebsiella spp.

Phosphotransferase Systems (PTS) and Non-PTS Transport Mechanisms

GalNAc import is mediated by distinct mechanisms across bacteria:

  • PTS-dependent transport: In Enterobacteria like E. coli, GalNAc uptake requires a mannose-family PTS comprising shared (EIIAAga/Gam, encoded by agaF) and sugar-specific components (EIIBAga, EIICAga, EIIDAga encoded by agaV, agaW, and agaE). Phosphorylation occurs concomitantly with transport: PEP → EI → HPr → EIIAAga → EIIBAga → GalNAc, yielding cytoplasmic GalNAc-6-P [4] [6] [7]. Notably, E. coli O157:H7 spinach outbreak strains harbor a agaF mutation (Gly91Ser) that ablates EIIAAga function, rendering them Aga [7].
  • Non-PTS transport: Shewanella and other Proteobacteria utilize permease-mediated uptake. GalNAc enters the cytoplasm via AgaP transporters (major facilitator superfamily), followed by ATP-dependent phosphorylation via AgaK [9]. This system decouples transport from phosphorylation, eliminating the need for PEP.

Table 3: GalNAc Transport Systems in Bacteria

MechanismKey ComponentsPhosphorylation SourceOrganisms
PTS (Man family)EIIAAga (agaF), EIIB/EIIC/EIID (agaVWE)PEPE. coli, Klebsiella
Permease + KinaseAgaP (permease), AgaK (kinase)ATPShewanella spp.
ABC TransportersNot identifiedN/AAbsent in GalNAc utilizers

Evolutionary Divergence of GalNAc Metabolic Pathways in Proteobacteria

GalNAc catabolism exhibits significant evolutionary diversification within Proteobacteria:

  • Enterobacteriales (e.g., E. coli, Klebsiella) conserve PTS-dependent transport and the agaA-agaI deacetylation-deamination pathway. However, E. coli K-12 lacks functional GalNAc utilization due to a 2.3-kb deletion in the aga cluster, truncating agaW, agaE, and agaA [4] [7].
  • Shewanella lineage evolved a specialized variant:
  • Replacement of PTS with AgaP permease and AgaK kinase.
  • A non-orthologous GalNAc-6-P deacetylase (AgaAII) replaces AgaA.
  • AgaS is retained as the primary GalN-6-P deaminase, while agaI is dispensable [9].
  • Pathway loss events: Salmonella enterica and Yersinia pestis exhibit degenerate aga clusters due to pseudogenization or deletions in PTS genes (e.g., ΔagaC in S. enterica abolishes GalN uptake) [9] [4].

This divergence reflects niche-specific adaptations. For instance, Shewanella’s non-PTS system may optimize GalNAc utilization in aquatic environments where PEP is scarce, while Enterobacteria retain PTS for efficient host-associated growth.

Properties

Product Name

N-acetyl-D-galactosaminic acid

IUPAC Name

(2R,3R,4R,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoic acid

Molecular Formula

C8H15NO7

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7-/m1/s1

InChI Key

LZKNVSNNPRQZJB-MVIOUDGNSA-N

Canonical SMILES

CC(=O)NC(C(C(C(CO)O)O)O)C(=O)O

Isomeric SMILES

CC(=O)N[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)C(=O)O

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